molecular formula C11H18N4O9 B13709337 Neu5Az

Neu5Az

Cat. No.: B13709337
M. Wt: 350.28 g/mol
InChI Key: YPANHJLACRRQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neu5Az (Azido-functionalized Sialic Acid) is a synthetic metabolic chemical reporter designed for the bioorthogonal labeling and study of sialoglycoconjugates in living cells. This compound is a cell-permeable analog of natural N-acetylneuraminic acid (Neu5Ac) where the N-acyl side chain is modified with an azide group . In living systems, this compound can be metabolically incorporated into nascent glycans in place of natural sialic acids, a process facilitated by the cellular sialic acid salvage pathway. Once incorporated into cell-surface glycoproteins and glycolipids, the bioorthogonal azide moiety allows for highly specific, post-incubation conjugation via Cu(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) with alkyne-bearing probes. This enables researchers to visualize, isolate, and characterize the dynamic landscape of sialylated molecules—the sialome—with temporal control. The primary research applications of this compound include probing sialylation dynamics in fundamental glycobiology, identifying sialic acid-binding partners such as lectins and Siglecs, investigating the roles of sialylation in immune cell communication, and studying pathogen-host interactions where sialic acids often serve as receptors. It is also a critical tool for profiling changes in sialylation associated with diseases such as cancer, immunological disorders, and infections. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N4O9

Molecular Weight

350.28 g/mol

IUPAC Name

5-[(2-azidoacetyl)amino]-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C11H18N4O9/c12-15-13-2-6(19)14-7-4(17)1-11(23,10(21)22)24-9(7)8(20)5(18)3-16/h4-5,7-9,16-18,20,23H,1-3H2,(H,14,19)(H,21,22)

InChI Key

YPANHJLACRRQLV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CN=[N+]=[N-])O

Origin of Product

United States

Metabolic Glycoengineering Utilizing Neu5az and Its Precursors

Precursor Compounds and their Metabolic Conversion to Neu5Az

The successful incorporation of this compound into cellular glycans begins with the introduction of its biosynthetic precursors. The choice and design of these precursors are critical for efficient cellular uptake and metabolic conversion.

N-Azidoacetylmannosamine (ManNAz) and its Peracetylated Derivatives (e.g., Ac4ManNAz) as Primary Precursors

N-azidoacetylmannosamine (ManNAz) is a key precursor for the biosynthesis of this compound. jci.org ManNAz is an analog of N-acetylmannosamine (ManNAc), the natural precursor in the sialic acid biosynthetic pathway. nih.gov By replacing the N-acetyl group of ManNAc with an N-azidoacetyl group, ManNAz can hijack the cellular machinery to produce the corresponding azido-modified sialic acid, this compound. researchgate.net

To enhance cellular uptake, a peracetylated derivative of ManNAz, known as Ac4ManNAz, is frequently used. jci.org The hydroxyl groups of ManNAz are acetylated, which increases the hydrophobicity of the molecule. This modification allows Ac4ManNAz to more readily cross the cell membrane. researchgate.net Once inside the cell, cytoplasmic esterases remove the acetyl groups, releasing ManNAz to enter the sialic acid biosynthetic pathway. jci.org Peracetylation has been shown to significantly improve the metabolic utilization of ManNAc analogs, in some cases by up to 900-fold compared to their non-acetylated counterparts. researchgate.netnih.gov

CompoundDescriptionRole in this compound Synthesis
ManNAz An N-azidoacetyl-modified mannosamine.A direct precursor that enters the sialic acid biosynthetic pathway.
Ac4ManNAz A peracetylated, more lipophilic version of ManNAz.Enhances cellular uptake before being converted to ManNAz intracellularly. jci.org

Cellular Uptake Mechanisms of Modified Mannosamines

The entry of modified mannosamines into the cell is a critical first step in metabolic glycoengineering. ManNAz, being a neutral molecule, is thought to enter cells through passive diffusion or via an as-yet-unidentified membrane transporter. researchgate.net In contrast, peracetylated forms like Ac4ManNAz primarily utilize their increased lipophilicity to passively diffuse across the plasma membrane. jci.orgresearchgate.net Once inside, the acetyl groups are removed by intracellular esterases, trapping the hydrophilic ManNAz within the cytoplasm for subsequent metabolic processing. jci.org This strategy of masking polar hydroxyl groups with acetyl groups is a common and effective method to improve the cellular permeability of monosaccharide analogs. researchgate.net

Intracellular Biosynthesis and Enzymatic Transformations of this compound

Following cellular uptake and deacetylation (in the case of Ac4ManNAz), ManNAz is processed by the endogenous enzymes of the sialic acid biosynthetic pathway to ultimately form this compound, which is then activated and transported for incorporation into glycoconjugates.

Involvement of Sialic Acid Biosynthetic Enzymes (e.g., GNE/MNK, Sialic Acid Synthase, Sialic Acid Phosphatase) in this compound Formation

The conversion of ManNAz to this compound mirrors the natural synthesis of N-acetylneuraminic acid (Neu5Ac). The key enzymes involved are:

UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK): This bifunctional enzyme catalyzes the initial steps of the sialic acid pathway. researchgate.netnih.gov The kinase domain of GNE (MNK) is responsible for the phosphorylation of ManNAz to N-azidoacetylmannosamine-6-phosphate (ManNAz-6-P). nih.gov

N-acetylneuraminic acid 9-phosphate synthase (NANS): This enzyme catalyzes the condensation of ManNAz-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-azidoacetylneuraminic acid 9-phosphate (this compound-9-P). researchgate.net

N-acetylneuraminic acid 9-phosphate phosphatase (NANP): This enzyme removes the phosphate (B84403) group from this compound-9-P to yield the final product, N-azidoacetylneuraminic acid (this compound). researchgate.net

This series of enzymatic reactions efficiently converts the precursor ManNAz into the desired azido-modified sialic acid within the cellular cytoplasm. researchgate.net

Activation to Cytidine (B196190) Monophosphate N-Azidoacetylneuraminic Acid (CMP-Neu5Az) by CMP-Sialic Acid Synthetase

For this compound to be incorporated into glycans, it must first be activated to a high-energy sugar nucleotide donor. This activation is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). qa-bio.com In a reaction that typically occurs in the cell nucleus, CMAS transfers a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to this compound, forming cytidine monophosphate N-azidoacetylneuraminic acid (CMP-Neu5Az). qa-bio.comnih.govglycodepot.com This activated form, CMP-Neu5Az, is the substrate recognized by sialyltransferases in the Golgi apparatus. researchgate.netqa-bio.com The localization of CMAS to the nucleus is an unusual feature among nucleotide-sugar synthetases. nih.gov

EnzymeFunction in this compound PathwayCellular Location
GNE/MNK Phosphorylates ManNAz to ManNAz-6-phosphate. nih.govCytoplasm
NANS Condenses ManNAz-6-P with PEP to form this compound-9-P. researchgate.netCytoplasm
NANP Dephosphorylates this compound-9-P to yield this compound. researchgate.netCytoplasm
CMAS Activates this compound to CMP-Neu5Az. qa-bio.comNucleus nih.gov

Transport of CMP-Neu5Az to the Golgi Apparatus by Solute Carrier Transporters

Following its synthesis in the nucleus, CMP-Neu5Az is transported into the lumen of the Golgi apparatus. This transport is essential because the sialyltransferases that transfer sialic acids onto growing glycan chains are located within the Golgi. researchgate.net The transport of CMP-sialic acids across the Golgi membrane is mediated by specific solute carrier transporters, notably the CMP-sialic acid transporter (CST), which is encoded by the SLC35A1 gene. reactome.orgnih.gov This transporter functions as an antiporter, exchanging CMP-Neu5Az from the cytosol for CMP in the Golgi lumen. reactome.org Research has shown that the transporter that moves CMP-Neu5Ac also mediates the transport of other CMP-sialic acid derivatives, indicating that it can accommodate modifications like the azidoacetyl group in CMP-Neu5Az. nih.gov The efficient transport of CMP-Neu5Az into the Golgi is the final step before its incorporation into cell surface glycoconjugates by sialyltransferases. researchgate.net

Incorporation of this compound into Cellular Glycoconjugates

Following its metabolic conversion to CMP-Neu5Az, the azido-sugar is transported into the Golgi apparatus where it serves as a donor substrate for a class of enzymes known as sialyltransferases. nih.gov These enzymes are responsible for the final step of the metabolic glycoengineering process: the transfer of the modified sialic acid, this compound, from the CMP-Neu5Az donor to the terminal positions of glycan chains on various glycoconjugates. nih.govnih.gov

Role of Sialyltransferases in this compound Transfer to Acceptor Glycans

Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid from a CMP-sialic acid donor to an acceptor molecule, which is typically a terminal galactose (Gal), N-acetylgalactosamine (GalNAc), or another sialic acid residue on a glycoconjugate. nih.gov This enzymatic reaction is fundamental to the biosynthesis of sialoglycans. In the context of metabolic glycoengineering, the cell's native sialyltransferases recognize and utilize the unnatural CMP-Neu5Az as a donor substrate, effectively incorporating this compound onto acceptor glycans. nih.govresearchgate.net

The ability of sialyltransferases to accommodate the modified CMP-Neu5Az is crucial for this technology. Research has shown that various endogenous sialyltransferases in both mammalian and bacterial cells can successfully utilize CMP-Neu5Az. nih.gov These enzymes exhibit a degree of substrate promiscuity, allowing them to transfer this compound despite the bulky azido (B1232118) group at the C-5 position. This transfer occurs with high fidelity to the specific linkages dictated by the particular sialyltransferase, such as α2,3-, α2,6-, or α2,8-linkages. nih.govreactome.orgnih.gov

For example, human sialyltransferases like ST6GAL1, which creates α2,6-linkages, and various ST3GAL enzymes, which form α2,3-linkages, have been shown to effectively transfer this compound. researchgate.net Similarly, polysialyltransferases, such as ST8Sia II and ST8Sia IV, which are responsible for synthesizing long chains of α2,8-linked sialic acids (polysialic acid), can also utilize CMP-Neu5Az as a substrate. nih.govmdpi.com This demonstrates the broad utility of this compound across different sialylation pathways. The enzymatic transfer results in the presentation of the azido group on the cell surface, where it is accessible for bioorthogonal chemical reactions. nih.gov

Enzyme FamilyTypical LinkageAcceptor Glycan TerminusRole in this compound Incorporation
ST3Gal α2,3Galactose (Gal)Transfers this compound to form this compoundα2-3Gal linkages on N- and O-glycans. researchgate.netresearchgate.net
ST6Gal α2,6Galactose (Gal)Primarily ST6GAL1, which transfers this compound to form this compoundα2-6Gal linkages on N-glycans. researchgate.netreactome.org
ST8Sia (Polysialyltransferases) α2,8Sialic Acid (Sia)Catalyzes the polymerization of this compound to form poly(α2,8-Neu5Az) chains on specific glycoproteins. nih.govnih.gov

Types of Glycoconjugates Modified with this compound (e.g., Glycoproteins, Glycolipids, Polysialic Acids)

The incorporation of this compound is not limited to a single type of molecule but extends to the diverse range of glycoconjugates that are naturally sialylated within a cell. This broad modification is a key advantage of the metabolic labeling approach.

Glycoproteins : The most prominent targets for this compound modification are glycoproteins. nih.gov These proteins, which bear covalently attached glycan chains (N-glycans and O-glycans), are abundant on the cell surface and in secreted forms. Sialyltransferases in the Golgi apparatus cap the terminal ends of these glycan chains with this compound. researchgate.net This has been demonstrated on numerous cell types, where the cell surface becomes densely decorated with azido-sialylated glycoproteins. researchgate.net

Glycolipids : Glycolipids, particularly gangliosides, are another major class of glycoconjugates that undergo sialylation. These lipids, embedded in the outer leaflet of the plasma membrane, play crucial roles in cell recognition and signaling. The sialyltransferases responsible for ganglioside biosynthesis can also utilize CMP-Neu5Az, leading to the formation of azido-functionalized gangliosides.

Polysialic Acids (polySia) : A specialized form of sialylation involves the creation of long linear polymers of α2,8-linked sialic acid, known as polysialic acid. This modification is primarily found on the Neural Cell Adhesion Molecule (NCAM) in vertebrates. nih.gov The polysialyltransferases ST8SiaII and ST8SiaIV have been shown to accept CMP-Neu5Az, leading to the biosynthesis of azido-modified polysialic acid (poly(α2,8this compound)). nih.gov This allows for the specific labeling and study of this unique and functionally important glycan structure.

In bacteria, particularly pathogenic species that mimic host structures, this compound can be incorporated into lipooligosaccharides (LOS), which are glycolipids forming the outer leaflet of the outer membrane. nih.gov

Factors Influencing Metabolic Incorporation Efficiency of this compound

The efficiency with which this compound is incorporated into cellular glycoconjugates is not absolute and can be influenced by several biological and experimental factors. Understanding these factors is critical for optimizing labeling experiments.

Precursor Uptake and Metabolism : The process begins with the cellular uptake of the acetylated precursor, Ac4ManNAz, and its conversion through the sialic acid biosynthetic pathway to CMP-Neu5Az. nih.gov The efficiency of the enzymes in this pathway, including the initial deacetylation and subsequent phosphorylation, synthesis, and activation steps, can vary between different cell types and metabolic states.

Competition with Natural Substrates : The unnatural precursor and its metabolites must compete with their natural counterparts. The intracellular concentration of the natural donor, CMP-Neu5Ac, can directly compete with CMP-Neu5Az for binding to the active sites of sialyltransferases. mdpi.com High levels of endogenous CMP-Neu5Ac can reduce the incorporation of the azido analog. The concentration of the supplied precursor is therefore a key parameter; higher concentrations generally lead to higher incorporation, though potential toxicity must also be considered. researchgate.net

Sialyltransferase Expression and Activity : The abundance and activity of the relevant sialyltransferases within a given cell are crucial. Cells with higher expression levels of sialyltransferases will generally exhibit more robust incorporation of this compound. The kinetic properties (Km and Vmax) of individual sialyltransferases for CMP-Neu5Az versus CMP-Neu5Ac can also play a role, although many STs show comparable efficiency for both. nih.gov

FactorDescriptionImpact on Efficiency
Precursor Concentration The external concentration of the acetylated this compound precursor (e.g., Ac4ManNAz) supplied to the cells.Higher concentrations generally increase incorporation, but may reach a saturation point or induce toxicity. researchgate.net
Intracellular CMP-Neu5Ac Pools The endogenous concentration of the natural sialic acid donor, CMP-N-acetylneuraminic acid.Acts as a direct competitor for sialyltransferases; higher endogenous levels can decrease this compound incorporation. mdpi.com
Enzyme Kinetics The efficiency (Km, Vmax) of sialic acid pathway enzymes and sialyltransferases for the azido-substrates.Variations in enzyme kinetics between cell types can lead to different incorporation efficiencies. nih.gov
Cell Type and Glycophenotype The specific cell line or tissue being studied, including its unique glycan expression profile and metabolic rate.Different cells have inherent differences in their capacity for sialylation, directly affecting labeling density.

Bioorthogonal Chemistry Applications Driven by Neu5az

Fundamental Principles of Azide-Based Bioorthogonal Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ethz.ch The azide (B81097) group, central to the utility of Neu5Az, is a key bioorthogonal reporter. It can be selectively targeted by complementary probes through several distinct ligation strategies. nih.govresearchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Glycobiology Research

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a robust and highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. nih.govnih.gov In the context of glycobiology, cells are cultured with an acetylated, cell-permeable precursor, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is metabolized and incorporated as this compound into cell-surface glycans. sigmaaldrich.comjenabioscience.com These azide-modified glycans can then be tagged ex vivo by reacting them with a probe containing a terminal alkyne in the presence of a Cu(I) catalyst. nih.govresearchgate.net

The Cu(I) catalyst is essential for activating the terminal alkyne, dramatically accelerating the reaction rate. nih.gov This method is highly specific and has been widely used for in vitro applications, including the labeling of cell-surface glycoproteins for fluorescence microscopy and the enrichment of specific glycoconjugates for proteomic analysis. researchgate.netnih.gov However, the cytotoxicity associated with the copper catalyst limits the application of CuAAC in living organisms. nih.govsichem.de

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry for In Vivo and Cellular Studies

To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for the reaction is the relief of ring strain in the cyclooctyne, leading to rapid formation of a stable triazole adduct. nih.gov

SPAAC is exceptionally well-suited for studies in living cells and whole organisms due to its biocompatibility. rsc.orgnih.gov Cells fed with this compound precursors can be labeled with cyclooctyne-conjugated probes directly in vivo. nih.govresearchgate.net This has enabled dynamic imaging of glycan trafficking on the surface of living cells and the visualization of glycoconjugate biosynthesis in developing organisms like zebrafish embryos. nih.govnih.gov The kinetics of SPAAC are comparable to CuAAC and can proceed within minutes on live cells, making it a powerful tool for real-time biological studies. nih.gov The development of various cyclooctyne derivatives, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctyne (DBCO), has further improved reaction rates and stability. magtech.com.cnnih.govresearchgate.net

Staudinger Ligation in Glycan Tagging Methodologies

The Staudinger ligation was one of the first bioorthogonal reactions to be applied to living systems. mdpi.comnih.gov The reaction occurs between an azide and a specifically engineered triarylphosphine. sigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then rearranges through intramolecular trapping to produce a stable amide bond and a phosphine (B1218219) oxide byproduct. raineslab.comnumberanalytics.comresearchgate.net

This methodology allows for the covalent tagging of this compound-labeled glycans with phosphine-containing probes. sigmaaldrich.comnih.gov The Staudinger ligation is highly chemoselective, as both the azide and phosphine functionalities are inert to biological molecules. nih.govsigmaaldrich.com It proceeds under physiological conditions without a catalyst and has been used to tag cell-surface sialoglycoproteins for analysis and to modulate cellular processes. nih.govsigmaaldrich.com While foundational, the Staudinger ligation generally exhibits slower reaction kinetics compared to SPAAC and can be sensitive to oxidation of the phosphine probe. researchgate.netnih.gov

Development and Optimization of Bioorthogonal Probes for this compound

The detection of this compound-labeled glycans is dependent on the corresponding bioorthogonal probe, which consists of a reactive moiety (an alkyne or phosphine) connected to a reporter molecule. The design of these probes is critical for achieving high sensitivity and specificity in various applications. nih.gov

Design of Alkyne- and Phosphine-Containing Reporters (e.g., Biotin (B1667282), Fluorophores, FLAG Tags)

A wide array of reporter tags have been conjugated to alkyne and phosphine handles to enable the detection and study of this compound-modified glycoconjugates. mdpi.com The choice of reporter depends on the specific experimental goal.

Biotin: Probes containing biotin are widely used for the detection and enrichment of labeled glycoproteins. researchgate.netnih.gov The high-affinity interaction between biotin and streptavidin (or avidin) allows for visualization via fluorescently-labeled streptavidin or for the purification of glycoconjugates using streptavidin-coated beads for subsequent analysis by mass spectrometry. researchgate.net

Fluorophores: A vast range of fluorescent dyes (e.g., Alexa Fluor, fluorescein, coumarin) have been incorporated into alkyne and phosphine probes. nih.govnih.govnih.gov These probes enable the direct visualization of sialylated glycans in cells and tissues using fluorescence microscopy and flow cytometry, providing spatial and temporal information about glycan distribution and dynamics. nih.govresearchgate.net

FLAG Tags: Small peptide epitopes, such as the FLAG tag, can be attached to phosphine probes. sigmaaldrich.comnih.gov After the ligation reaction, the tagged glycoproteins can be detected using highly specific anti-FLAG antibodies, which can be conjugated to fluorophores or enzymes for visualization and quantification by western blot or immunofluorescence. sigmaaldrich.commdpi.com

Reporter TagBioorthogonal HandlePrimary ApplicationDetection Method
BiotinAlkyne (e.g., DBCO) or PhosphineEnrichment and DetectionStreptavidin conjugates (fluorescent or enzyme-linked)
Fluorophores (e.g., Alexa Fluor 488, DIFO-488)Alkyne (e.g., DBCO, DIFO) or PhosphineImagingFluorescence microscopy, flow cytometry
FLAG PeptidePhosphineDetection and ImmunoprecipitationAnti-FLAG antibodies

Advancements in Probe Design for Enhanced Reactivity and Specificity

Continuous research has focused on improving the performance of bioorthogonal probes. A major advancement in copper-free click chemistry was the development of increasingly reactive cyclooctynes. The progression from simple cyclooctyne (OCT) to difluorinated cyclooctynes (DIFO) and dibenzocyclooctynes (DIBO, DBCO) led to significant increases in reaction rates, allowing for faster labeling at lower probe concentrations. magtech.com.cnnih.gov

Considerations for Steric Hindrance and its Impact on Enzymatic Recognition

In the metabolic glycoengineering of sialic acids, the introduction of the N-azidoacetyl group in this compound in place of the natural N-acetyl group of N-acetylneuraminic acid (Neu5Ac) is a pivotal modification. This substitution, while enabling bioorthogonal reactions, also introduces a bulkier chemical moiety. The increased size of the azidoacetyl group compared to the acetyl group can lead to steric hindrance, which may affect the recognition and processing of this compound and its precursors by the enzymes of the sialic acid biosynthetic pathway. The ability of these enzymes to accommodate this modified substrate is a testament to their inherent promiscuity, yet this tolerance is not without limits and can result in altered enzymatic efficiency.

The enzymatic pathway responsible for sialic acid metabolism involves several key enzymes, including N-acetylmannosamine kinase (MNK), CMP-sialic acid synthetase (CMAS), and various sialyltransferases (STs). Each of these enzymes must recognize and process its respective azido-modified substrate for successful incorporation of this compound into cellular glycans. The efficiency of this process is directly related to how well the active site of each enzyme can accommodate the larger N-azidoacetyl group.

Impact on N-Acetylmannosamine Kinase (MNK)

Impact on CMP-Sialic Acid Synthetase (CMAS)

Impact on Sialyltransferases (STs)

The final step in the incorporation process is the transfer of this compound from the donor molecule, CMP-Neu5Az, onto acceptor glycans, a reaction catalyzed by sialyltransferases. While many STs are known to accept CMP-Neu5Az as a substrate, the efficiency of this transfer can be affected by the modified sugar. nih.gov Structural studies of human α-2,6-sialyltransferase (ST6Gal I) have provided valuable insights. In the crystal structure of ST6Gal I bound to the natural donor substrate, CMP-Neu5Ac, the side chain at the C5 position of the sialic acid moiety is directed outwards from the protein surface. This orientation suggests that there is available space in the active site to accommodate larger N-acyl groups, which may explain the observed tolerance of STs for substrates like CMP-Neu5Az. However, even with this favorable orientation, the larger size and different electronic properties of the azidoacetyl group could still subtly alter the optimal positioning of the substrate within the active site, potentially impacting the rate of catalysis.

The following table summarizes key kinetic data for enzymes in the sialic acid pathway with their natural substrates and closely related analogs, illustrating the impact of modifications at the C5 N-acyl position. This data provides a basis for understanding the potential steric effects of the N-azidoacetyl group of this compound.

EnzymeSubstrateKₘ (μM)Relative Catalytic Efficiency (kcat/Kₘ)Reference
Human N-Acetylmannosamine Kinase (hMNK)ManNAc95Baseline nih.gov
N. meningitidis CMP-Sialic Acid SynthetaseNeu5Ac-100% nih.govcore.ac.uk
Kdn (C5-OH analog)-~0.02% of Neu5Ac nih.govcore.ac.uk
Drosophila CMP-Sialic Acid SynthetaseNeu5Ac410Baseline nih.gov
Neu5Gc (C5 N-glycolyl analog)>3500Significantly lower than Neu5Ac nih.gov

Advanced Methodologies and Analytical Techniques in Neu5az Research

Glycan Labeling and Imaging Strategies using Neu5Az

Metabolic glycan labeling using this compound provides a powerful strategy to visualize the location and dynamics of sialoglycans. This approach relies on the cellular machinery to process a synthetic, azide-modified monosaccharide precursor, which is then incorporated into nascent glycans.

In Vitro and Ex Vivo Labeling of Cell Surface and Intracellular Glycans

In laboratory settings, cultured cells and excised tissues can be incubated with a cell-permeable, acetylated form of the this compound precursor, typically peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Once inside the cell, esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway. This leads to the production of this compound, which is then incorporated into glycans on the cell surface and within intracellular compartments such as the Golgi apparatus. The introduced azide (B81097) group serves as a chemical handle for bioorthogonal reactions, most commonly copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), allowing for the attachment of reporter molecules like fluorophores or affinity tags. This technique has been successfully used to label the surface of various cell types, including human T lymphocytes (Jurkat cells), enabling the specific detection of sialylated glycoconjugates.

Whole-Organism Glycan Imaging Approaches (e.g., Murine Models)

The application of this compound-based metabolic labeling has been extended to living organisms, particularly murine models, to study glycan dynamics in the context of development and disease. When Ac4ManNAz is administered to mice, it is systemically distributed and metabolized, leading to the incorporation of this compound into glycans across a wide range of tissues. This in vivo labeling has proven particularly insightful for cancer research, where altered sialylation is a known hallmark. Researchers have demonstrated that systemically delivered Ac4ManNAz is incorporated into the sialic acids of tumors in mouse models. The azide-labeled tumors can then be visualized non-invasively using probes that react with the azide group via copper-free click chemistry, offering a powerful method for monitoring disease progression.

Fluorescence Microscopy, Flow Cytometry, and Related Visualization Techniques

A suite of powerful visualization techniques is used to analyze this compound-labeled glycans. Fluorescence microscopy is instrumental for elucidating the spatial distribution of sialoglycans at the subcellular level. After reacting the azide-modified glycans with a fluorescent alkyne probe, researchers can visualize the location and abundance of these sugars on the cell surface and within organelles.

Analytical Characterization of this compound-Modified Glycans

Beyond imaging, it is critical to identify the specific glycans and glycoproteins that incorporate this compound. This requires sophisticated analytical techniques to provide detailed molecular information.

Spectroscopic Methods for Monitoring Biosynthesis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for verifying the chemical structures of the azide-modified sugar precursors and for monitoring their enzymatic conversion in vitro. While its sensitivity is generally insufficient for direct detection in complex biological samples, NMR is essential for quality control of the synthetic precursors and for detailed biochemical studies of the enzymes involved in the sialic acid pathway.

Chromatographic and Mass Spectrometric Techniques for Product Identification and Quantification (e.g., HPLC-UV/MS/MS)

The combination of high-performance liquid chromatography (HPLC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive method for identifying and quantifying this compound-modified glycans and glycopeptides. In a typical workflow, glycoproteins are isolated from cells or tissues that have been metabolically labeled. These proteins are then enzymatically digested to produce a complex mixture of peptides and glycopeptides. The azido-glycopeptides can then be selectively enriched and analyzed by LC-MS/MS.

The mass spectrometer detects the precise mass of the glycopeptides, and the known mass of the this compound residue allows for their specific identification. Subsequent fragmentation of these molecules in the mass spectrometer (MS/MS) provides data on the peptide sequence and the structure of the attached glycan, pinpointing the site of modification. This powerful approach has been instrumental in identifying specific cell surface glycoproteins that exhibit altered sialylation in cancer cells.

TechniqueApplication in this compound ResearchInformation Obtained
Fluorescence Microscopy Imaging the distribution of this compound-labeled glycans in fixed or living cells and tissues.Provides high-resolution spatial information on sialoglycan localization.
Flow Cytometry Quantifying the abundance of this compound-labeled glycans on the surface of single cells in a large population.Delivers quantitative, high-throughput data on cell surface sialylation levels.
NMR Spectroscopy Verifying the chemical structure of synthetic this compound precursors and monitoring their enzymatic conversions in vitro.Confirms molecular structures and reaction kinetics in controlled environments.
HPLC-UV/MS/MS Separating, identifying, and quantifying specific this compound-containing glycopeptides from complex biological samples.Yields detailed molecular identification, structural information, and quantification of modified glycoproteins.

Electrophoretic and Immunoblotting-Based Detection (e.g., Western Blot, Immunoprecipitation)

The detection of this compound-labeled glycoconjugates frequently employs electrophoretic and immunoblotting techniques, which are fundamental in molecular biology for the separation and identification of proteins and other macromolecules. Western blotting, in particular, has been adapted to visualize sialoglycans that have been metabolically labeled with this compound. Following incorporation of the azide-modified sialic acid into cellular glycans, the azide group serves as a chemical handle for bioorthogonal ligation. This typically involves a click chemistry reaction with a probe molecule, such as a biotin (B1667282) or FLAG peptide derivative, that is tagged with an alkyne or a cyclooctyne (B158145).

Once tagged, the biotinylated glycoconjugates can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The biotin tag is then detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which generates a chemiluminescent or colorimetric signal upon addition of its substrate. This method allows for the specific visualization of the subset of cellular proteins that have been sialylated with this compound. nih.gov For instance, this technique has been successfully used to detect this compound incorporation into the lipooligosaccharides (LOS) of Gram-negative bacteria. nih.gov

Immunoprecipitation offers another powerful approach to enrich and identify this compound-containing glycoproteins. researchgate.net In this method, cell lysates containing metabolically labeled proteins are reacted with a FLAG-alkyne probe via a click reaction. Subsequently, an anti-FLAG antibody conjugated to agarose or magnetic beads is used to capture the FLAG-tagged sialoglycoproteins. researchgate.net The enriched proteins can then be eluted and identified by mass spectrometry or further analyzed by Western blotting. This strategy was effectively used to identify host cell surface glycoproteins targeted by the Trypanosoma cruzi trans-sialidase, where this compound served as a substrate for the enzymatic transfer. researchgate.net

A comparative overview of these techniques is presented in the table below:

TechniquePrincipleApplication in this compound ResearchKey Advantages
Western Blot Separation of proteins by size via electrophoresis, followed by transfer to a membrane and detection with specific antibodies (or in this case, streptavidin for biotinylated probes).Visualization of specific glycoproteins or glycolipids that have incorporated this compound after bioorthogonal ligation with a detectable tag (e.g., biotin). nih.govProvides information on the molecular weight of labeled glycoconjugates; widely accessible technique.
Immunoprecipitation Enrichment of a specific protein or protein complex from a heterogeneous mixture using an antibody that specifically binds to the target.Isolation and enrichment of this compound-labeled glycoproteins from complex cell lysates for subsequent identification or analysis. researchgate.netAllows for the purification of low-abundance labeled proteins; enables identification of novel sialylated proteins.

These electrophoretic and immunoblotting methods are crucial for validating the incorporation of this compound into cellular glycoconjugates and for identifying the specific proteins that are modified with this unnatural sugar.

Glycan Microarray Development for Sialic Acid Binding Protein Ligand Identification

Glycan microarrays have emerged as a high-throughput platform for investigating the interactions between carbohydrates and glycan-binding proteins (GBPs), including lectins, antibodies, and viral hemagglutinins. The development of sialylated glycan microarrays, which feature a diverse collection of sialosides, has been particularly instrumental in deciphering the binding specificities of proteins that recognize sialic acids. nih.gov

The inclusion of modified sialic acids, such as this compound, on these arrays expands their utility, allowing for the identification of GBPs that can accommodate or specifically recognize these modifications. The fabrication of these microarrays involves the chemical or chemoenzymatic synthesis of a library of sialylated glycans, which are then immobilized on a solid support, typically a glass slide. nih.govspringernature.com When the array is incubated with a fluorescently labeled GBP, binding events can be detected by measuring the fluorescence intensity at each spot, providing a detailed profile of the protein's binding preferences.

Recent advancements have led to the creation of novel sialylated glycan microarrays that incorporate a wide variety of modified sialic acids, moving beyond the four common natural forms. nih.gov These arrays are powerful tools for screening GBPs and viruses to uncover novel interactions with modified sialic acids. For example, such arrays have been used to demonstrate that human parainfluenza and influenza A viruses exhibit differential binding to glycans terminating in various sialic acid derivatives. nih.gov

The development of these microarrays relies on robust chemoenzymatic methods to synthesize the required diversity of sialosides. nih.gov The ability to incorporate this compound and other modified sialic acids into these arrays provides a unique opportunity to identify novel ligands for sialic acid-binding proteins and to explore the biological implications of sialic acid modifications in molecular recognition events. nih.gov

Chemoenzymatic and Synthetic Approaches for this compound and Derivatives

The synthesis of this compound and its activated nucleotide sugar donor, CMP-Neu5Az, is a critical prerequisite for its use in glycobiology research. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, have proven to be highly effective for this purpose.

Synthesis of Modified Sialic Acids and Nucleotide Sugar Donors (e.g., CMP-Neu5Az)

The synthesis of this compound typically starts from a mannosamine precursor, N-azidoacetylmannosamine (ManNAz), which can be prepared chemically. This precursor is then subjected to an aldol condensation with pyruvate (B1213749), a reaction that can be catalyzed by sialic acid aldolase. nih.govnih.gov This enzymatic step stereoselectively forms the nine-carbon backbone of the sialic acid, yielding this compound.

Once this compound is synthesized, it must be activated to its nucleotide sugar donor form, cytidine (B196190) 5'-monophosphate-N-azidoacetylneuraminic acid (CMP-Neu5Az), to be utilized by sialyltransferases in the cell. This activation is catalyzed by CMP-sialic acid synthetase (CSS). nih.govmdpi.comfrontiersin.org Several microbial CSS enzymes, such as the one from Neisseria meningitidis, have been shown to be highly efficient and possess broad substrate specificity, readily accepting this compound and other modified sialic acids as substrates. nih.govcore.ac.uk

Researchers have developed efficient one-pot, two-enzyme systems that combine the activities of sialic acid aldolase and CMP-sialic acid synthetase. nih.gov This allows for the direct conversion of ManNAz and pyruvate into CMP-Neu5Az in a single reaction vessel, streamlining the synthesis process. These chemoenzymatic strategies are highly advantageous as they proceed in aqueous solutions under mild conditions and with high yields. mdpi.com

Enzymatic Synthesis of Sialoside Products and Acceptors

With CMP-Neu5Az in hand, various this compound-containing sialosides can be synthesized enzymatically using sialyltransferases (STs). These enzymes catalyze the transfer of the this compound moiety from the CMP-Neu5Az donor to a suitable acceptor glycan. nih.govfrontiersin.org The choice of sialyltransferase dictates the linkage of the sialic acid to the underlying glycan, with different STs creating α2-3, α2-6, or α2-8 linkages. sigmaaldrich.com

The substrate promiscuity of many sialyltransferases allows them to efficiently transfer this compound onto a wide range of acceptor molecules, including lactose, N-acetyllactosamine, and more complex oligosaccharides. nih.govresearchgate.net This enzymatic approach offers precise control over the stereochemistry and regiochemistry of the glycosidic linkage, which is often challenging to achieve through purely chemical methods. frontiersin.org

One-pot multi-enzyme (OPME) systems have been developed to further enhance the efficiency of sialoside synthesis. frontiersin.org These systems can combine the synthesis of CMP-Neu5Az from simpler precursors with the subsequent sialyltransferase-catalyzed transfer to an acceptor, all within a single reaction mixture. This approach has been widely used to generate libraries of sialosides containing both natural and modified sialic acids for various applications, including their use in glycan microarrays. frontiersin.org

Development of Novel this compound Analogues for Specific Research Objectives (e.g., 4AzNeu5Ac)

To expand the toolkit for metabolic oligosaccharide engineering and to probe the steric tolerance of the sialic acid biosynthetic pathway, researchers have developed novel analogues of this compound. One such example is 4-azido-N-acetylneuraminic acid (4AzNeu5Ac), where the azide group is positioned at the C4 position of the sialic acid ring instead of the N-acetyl group at C5. nih.gov

The synthesis of 4AzNeu5Ac is more complex than that of this compound and has been achieved through a multi-step chemical synthesis. nih.gov Studies have shown that the peracetylated form of 4AzNeu5Ac can be efficiently incorporated into cellular glycans, indicating that it is processed by the endogenous sialic acid biosynthetic machinery. nih.gov This involves its conversion to CMP-4AzNeu5Ac and subsequent transfer to glycoconjugates by sialyltransferases in the Golgi apparatus. nih.gov

The development of such analogues is driven by the need to place bioorthogonal handles at different positions on the sialic acid scaffold. This can be important for specific applications, such as the generation of high-affinity and selective ligands for sialic acid-binding proteins like Siglecs. nih.gov For instance, a trisaccharide containing 4AzNeu5Ac was synthesized chemoenzymatically and was shown to be tolerated as a ligand for Siglec-7. nih.gov

The table below summarizes the key enzymes involved in the chemoenzymatic synthesis of this compound and its derivatives.

EnzymeFunctionRole in this compound-related Synthesis
Sialic Acid Aldolase Catalyzes the reversible aldol condensation of pyruvate and a mannosamine derivative.Synthesizes this compound from ManNAz and pyruvate. nih.gov
CMP-Sialic Acid Synthetase (CSS) Activates sialic acids by transferring a CMP moiety from CTP.Synthesizes the activated sugar nucleotide donor, CMP-Neu5Az, from this compound and CTP. nih.govnih.govmdpi.com
Sialyltransferase (ST) Transfers sialic acid from a CMP-sialic acid donor to an acceptor glycan.Creates specific glycosidic linkages (α2-3, α2-6, α2-8) to produce this compound-containing sialosides. nih.govsigmaaldrich.com

These synthetic and chemoenzymatic methodologies provide a robust platform for the production of this compound and its analogues, enabling their widespread use in the study of sialoglycan biology.

Mechanistic Studies of Neu5az in Biological Systems

Investigation of Neu5Az Impact on Endogenous Glycosylation Pathways

The introduction of unnatural sugar analogs like this compound or its precursors into cellular systems can influence the complex network of endogenous glycosylation pathways. Understanding these impacts is crucial for interpreting results obtained using metabolic glycoengineering approaches.

Assessment of Metabolic Pathway Perturbation by this compound Precursors

This compound is often introduced into cells via cell-permeable precursors, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). Ac4ManNAz enters the sialic acid biosynthetic pathway and is converted through a series of enzymatic steps to this compound researchgate.netresearchgate.net. This metabolic conversion can potentially compete with the processing of native precursors like N-acetylmannosamine (ManNAc), which is the dedicated metabolic precursor for the biosynthesis of Neu5Ac researchgate.netresearchgate.net.

However, the efficiency of metabolism of unnatural carbohydrate analogs, including sialic acid derivatives, can depend on the cell type, indicating that different cell lines may have varying metabolic capacities for processing these compounds nih.gov. Factors such as the activity of intracellular esterases, kinases, and phosphatases play a role in the metabolic processing of peracetylated precursors like Ac4ManNAz nih.gov.

Effects on Native Sialic Acid Levels and Glycan Profiles

The extent to which this compound incorporation affects native sialic acid levels and glycan profiles can depend on the concentration of the this compound precursor used and the metabolic state of the cells researchgate.net. Control experiments are often performed to confirm that the supplemented unnatural precursor does not significantly perturb native sialic acid metabolism researchgate.net.

Interrogation of Glycoconjugate Dynamics and Turnover

This compound is a valuable tool for studying the dynamic processes of glycoconjugate synthesis, transport, and turnover, including sialylation, shedding, and remodeling. The bioorthogonal handle allows for tracking and visualization of glycans over time. glycodepot.comresearchgate.net

Real-time Monitoring of Sialylation Processes

The azido (B1232118) group of this compound enables its detection and visualization on sialylated glycoconjugates, facilitating the monitoring of sialylation dynamics glycodepot.com. CMP-Neu5Az acts as a modified sialic acid donor in sialylation reactions catalyzed by sialyltransferases, leading to the incorporation of this compound into glycoproteins and glycolipids glycodepot.com.

CMP-Neu5Az is transported into the Golgi apparatus, where sialyltransferases transfer the this compound residue onto acceptor glycans researchgate.netrsc.org. This process can be monitored in real-time using techniques that detect the incorporated azido group, often coupled with fluorescent probes via click chemistry glycodepot.comrsc.orgacs.org. Live-cell imaging techniques utilizing CMP-Neu5Az have been widely used to study the distribution and function of sialylated glycans in real time glycodepot.com. This approach allows researchers to visualize dynamic sialylation processes occurring on the cell surface and within cellular compartments researchgate.net.

CMP-Neu5Az has also been used in studies to label bacterial lipooligosaccharides (LOS) via trans-sialylation, demonstrating its utility in studying sialylation in different biological contexts nih.govoup.combiorxiv.org. This labeling allows for the investigation of the functional role of sialic acid in host-microbe interactions nih.gov.

Studies on Glycan Shedding and Remodeling

This compound has been employed to investigate the shedding and remodeling of glycoconjugates. By metabolically labeling glycans with this compound, researchers can track the fate of these modified glycans over time.

Studies on Trypanosoma cruzi, a parasite that acquires sialic acid from its host, have utilized this compound to study the dynamics of parasite surface mucins researchgate.netplos.org. By incubating live parasites with a this compound donor, the modified sialic acid is incorporated into mucins by the parasite's trans-sialidase plos.orgresearchgate.net. The shedding kinetics of these sialylated mucins can then be followed, revealing that the incorporated this compound residue is conserved in the shed material researchgate.netplos.org. This indicates that shedding, rather than hydrolysis, is a significant mechanism for the turnover of these glycoconjugates researchgate.netplos.org.

Glycan remodeling, which involves alterations to existing glycan structures, can also be studied using this compound. While some studies focus on enzymatic remodeling using glycosidases and glycosyltransferases nih.gov, the metabolic incorporation of this compound can provide insights into how the cell's natural processes handle modified glycans and how these modifications might influence subsequent remodeling events. For instance, shear stress has been shown to promote remodeling of platelet glycosylation, and while this compound wasn't explicitly mentioned in this context, metabolic labeling with modified sugars is a common approach to study such dynamic changes biorxiv.org.

Enzyme Substrate Specificity and Kinetics Research with this compound

The interaction of this compound and its precursors with the enzymes involved in sialic acid metabolism and glycosylation is a key area of research. Understanding the substrate specificity and kinetics of these enzymes towards this compound provides insights into how this analog is processed and incorporated.

Enzyme substrate specificity refers to the ability of an enzyme to bind to a particular substrate or a limited range of substrates numberanalytics.comnumberanalytics.com. This specificity is determined by the shape, size, and chemical properties of the enzyme's active site, which complements the structure of its substrate numberanalytics.comlibretexts.org. The interaction often involves conformational changes in both the enzyme and substrate upon binding, as described by the induced-fit model libretexts.org.

In the context of this compound, enzymes in the sialic acid metabolic pathway, such as N-acetylmannosamine kinase (MNK), UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), and CMP-Neu5Ac synthetase, process the precursors and convert them to CMP-Neu5Az researchgate.netbeilstein-journals.org. Sialyltransferases then utilize CMP-Neu5Az as a donor substrate to attach this compound to acceptor glycans researchgate.netrsc.org.

Studies have investigated the ability of these enzymes to accept this compound or its precursors as substrates. For example, CMP-N-acetylneuraminic acid synthetase activates this compound to CMP-Neu5Az, which is then a substrate for sialyltransferases researchgate.netrsc.org. The promiscuity of enzymes in the sialic acid salvage pathway is important for the successful metabolic incorporation of chemically modified saccharide derivatives like this compound acs.org.

Research has also explored the substrate specificity of enzymes like neuraminic acid lyase (sialic acid aldolase), which catalyzes the reversible reaction between ManNAc and pyruvate (B1213749) to form Neu5Ac nih.gov. While this enzyme primarily functions in sialic acid cleavage, it can be used for the chemoenzymatic synthesis of modified sialic acids nih.gov. Studies on the structural basis of substrate specificity of these enzymes, including those from different organisms, help explain their preferences for certain sialic acid derivatives nih.gov.

The kinetics of enzyme-catalyzed reactions involving this compound or its precursors can be studied using approaches like the Michaelis-Menten model, which describes the reaction rate as a function of substrate concentration numberanalytics.com. Parameters like the Michaelis constant (Km) provide a measure of the enzyme's affinity for the substrate numberanalytics.com. Kinetic characterization of enzymes in the sialic acid pathway with unnatural substrates helps to understand the efficiency of this compound metabolism and incorporation nih.gov.

While detailed kinetic data specifically for this compound with every relevant enzyme may require dedicated studies, the successful metabolic incorporation and enzymatic transfer of this compound observed in numerous studies confirm that key enzymes in the sialylation pathway accept this compound and its activated form, CMP-Neu5Az, as substrates, albeit potentially with different efficiencies compared to their native counterparts.

Characterization of Sialyltransferase Acceptance of CMP-Neu5Az

Sialyltransferases (STs) are key enzymes that catalyze the transfer of sialic acid residues from their activated form, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to acceptor glycans. Studies have characterized the acceptance of CMP-Neu5Az, the activated form of this compound, by various sialyltransferases. CMP-Neu5Az is recognized as a substrate by these enzymes, allowing for the incorporation of the azido-modified sialic acid into glycoconjugates.

Endogenous sialyltransferases in Gram-negative bacteria such as Neisseria gonorrhoeae are capable of utilizing CMP-Neu5Az as a donor substrate, transferring it onto their lipooligosaccharides (LOS) researchgate.netnih.gov. The Lst native sialyltransferase in N. gonorrhoeae has been shown to incorporate CMP-Neu5Az onto LOS rapidly, within minutes of incubation researchgate.netnih.gov. This demonstrates that the bacterial sialyltransferase can efficiently process the modified sugar nucleotide. Similarly, other Neisseria species, including N. meningitidis strains (L1-L10, L12, and serotypes B, C, W-135, Y) and the commensal N. lactamica, are also capable of utilizing CMP-Neu5Az to incorporate sialic acid into their LOS nih.gov.

Beyond bacterial systems, CMP-Neu5Az is also accepted by certain mammalian sialyltransferases. For instance, human ST3GAL1 was found to be capable of transferring CMP-4AzNeu5Ac, a related analog with a modification at the C-4 position, suggesting a degree of tolerance for modifications near the glycosidic linkage site rsc.org. CMP-Neu5Az is transported into the Golgi apparatus by specific solute carrier transporters, where it becomes available for transfer onto acceptor glycans by resident sialyltransferases rsc.org.

The ability of sialyltransferases to accept CMP-Neu5Az is fundamental to its use in metabolic glycoengineering and chemoenzymatic labeling approaches biologists.combiologists.com. In these techniques, cells or isolated glycans are incubated with CMP-Neu5Az (or its metabolic precursor, such as peracetylated ManNAz), and sialyltransferases incorporate the modified sialic acid onto glycoproteins and glycolipids. This allows for subsequent detection or functionalization of sialylated structures via bioorthogonal reactions involving the azido group jci.org. CMP-Neu5Az effectively serves as a donor substrate for sialyltransferases in the biosynthesis of modified sialic acid-containing glycans eversyn.de.

Substrate Profiling of Trans-Sialidases with this compound-Modified Donors

Trans-sialidases (TS) are enzymes, notably found in trypanosomes like Trypanosoma cruzi, that catalyze the transfer of sialic acid residues from host glycoconjugates to parasite surface molecules or other acceptors. Investigations have demonstrated that Trypanosoma cruzi trans-sialidase (Tc-TS) can accept this compound as a substrate nih.govnih.govresearchgate.net.

Experimental studies using Jurkat cells metabolically labeled with this compound have shown that Tc-TS can transfer the this compound residue from the cellular protein extracts to asialofetuin, a model acceptor glycoprotein (B1211001) nih.gov. This enzymatic transfer resulted in an increase in the molecular weight of asialofetuin, comparable to control fetuin, indicating successful sialylation with this compound nih.gov. The specificity of this transfer reaction was confirmed by its efficient competition in the presence of lactose, a known acceptor for trans-sialidase activity nih.gov. These findings indicate that Tc-TS is capable of both hydrolyzing and transferring the this compound residue among glycoproteins nih.gov.

The transfer of this compound by T. cruzi trans-sialidase has been observed to occur primarily to the mucins located on the parasite surface nih.govplos.org. Utilizing an unnatural sugar approach with this compound allows researchers to analyze the kinetics of labeling and track the fate of the sialyl residue on the parasite surface at a molecular level plos.org. Analysis of this compound trans-sialylated trypomastigote lysates revealed that this compound was incorporated into diffuse bands corresponding to the known molecular weight range of trypomastigote mucins plos.org. This highlights the utility of this compound as a probe for studying the substrate specificity and activity of trans-sialidases in a biological context.

Investigation of Other Glycosyltransferases and Glycosidases Interactions

While the primary enzymatic interactions characterized for this compound and its activated form, CMP-Neu5Az, involve sialyltransferases and trans-sialidases, it is important to consider its broader interactions within the complex network of glycosyltransferases and glycosidases involved in glycan biosynthesis and remodeling.

This compound can be introduced into cells through metabolic glycoengineering, often in the form of a peracetylated precursor like ManNAz jci.orgrsc.orgacs.org. This metabolic pathway involves a series of enzymes that convert the precursor into CMP-Neu5Az, the activated donor for sialyltransferases rsc.orgrsc.org. Key enzymes in this pathway include UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), which is involved in the early steps of sialic acid biosynthesis, and CMP-sialic acid synthetase, which activates Neu5Ac (or its analog this compound) to the corresponding CMP-sugar nucleotide rsc.orgrsc.orgbeilstein-journals.org. The metabolic incorporation of this compound suggests that the enzymes within this salvage pathway tolerate the presence of the azido modification acs.org.

Glycosidases, also known as glycoside hydrolases, are enzymes that cleave glycosidic bonds in glycans. Sialidases are a specific type of glycosidase that hydrolyzes sialic acid residues from glycoconjugates cazypedia.orgmdpi.com. Trans-sialidases, as discussed, possess both transferase and hydrolytic activities mdpi.com. While studies specifically detailing the interaction kinetics or substrate preferences of a wide range of glycosidases with this compound-modified glycans are not extensively documented in the provided information, the presence of this compound on glycoconjugates could potentially influence their recognition and cleavage by various glycosidases. The substrate specificity of sialidases, for example, is known to vary depending on the type of linkage (α2-3, α2-6, or α2-8) and the underlying glycan structure cazypedia.orgmdpi.com. Further research would be needed to fully profile the interactions of this compound-modified glycans with the diverse array of glycosidases present in biological systems.

In the context of chemoenzymatic labeling, exogenous glycosyltransferases are used to attach modified sugars like CMP-Neu5Az to specific acceptor molecules on the cell surface biologists.combiologists.com. This approach bypasses the cell's endogenous metabolic pathway for the incorporation of the modified sugar. The success of this method relies on the ability of the chosen glycosyltransferase to accept the modified nucleotide sugar donor and recognize the target acceptor glycan structure biologists.com.

Research Applications of Neu5az in Glycobiology and Beyond

Probing Cell-Cell Recognition and Intercellular Communication Mechanisms

Sialic acids, typically found at the terminal positions of glycan chains, play crucial roles in mediating cell-cell interactions and communication mdpi.comsigmaaldrich.com. Neu5Az serves as a probe to study these complex mechanisms by allowing for the visualization and analysis of sialylated structures involved in these processes glycodepot.comnih.gov.

Roles in Adhesion and Migration Processes

Sialylation significantly impacts cell adhesion and migration, processes critical for development, immune responses, and disease progression, including cancer metastasis mdpi.comaacrjournals.orgnih.govnih.govpor-journal.com. Altered sialylation patterns are frequently observed in cancer cells and are associated with increased invasiveness and metastatic potential mdpi.compor-journal.com.

Research utilizing modified sialic acid analogs, such as fluorinated derivatives, has demonstrated their potential to interfere with aberrant sialylation in cancer cells, leading to impaired adhesion and migration aacrjournals.orgnih.govnih.govpor-journal.commdpi.com. For instance, studies with a fluorinated sialic acid analog, P-3Fax-Neu5Ac, showed that it could deplete α2,3- and α2,6-linked sialic acids in melanoma cells, resulting in diminished binding to extracellular matrix components like poly-l-lysine, type I collagen, and fibronectin, as well as reduced migratory capacity aacrjournals.orgnih.gov. While these studies specifically used a fluorinated analog, they highlight the principle that modifying sialic acid incorporation can perturb adhesion and migration. This compound, by allowing for the labeling and tracking of metabolically incorporated modified sialic acids, can be used to investigate how specific sialylation changes mediated by such incorporation affect these cellular behaviors. The ability to visualize and isolate glycans containing the this compound label facilitates detailed analysis of the sialoglycoproteins and glycolipids involved in adhesion and migration pathways glycodepot.comnih.govjci.org.

Exploration of Glycan Functions in Cell Signaling Pathways

Sialylated glycans on the cell surface can modulate the function of cell membrane receptors, influencing dimerization, activation, and autophosphorylation, thereby regulating intracellular signaling pathways that control cell proliferation and survival mdpi.comnih.gov. The interactions between sialic acids on cell surfaces and Siglecs (sialic acid-binding immunoglobulin-like lectins) on immune cells are a key example of how sialylation can directly influence cell signaling, often leading to inhibitory signals that modulate immune responses sigmaaldrich.commdpi.com.

This compound, through its metabolic incorporation into cellular glycans, provides a method to study the impact of altered sialylation on these signaling events glycodepot.comnih.govjci.org. By labeling the sialylated glycoconjugates involved, researchers can track their localization, interaction partners, and changes in expression upon various stimuli. This allows for the exploration of how specific changes in the sialome, potentially induced by the incorporation of modified sialic acids like this compound, affect receptor-ligand interactions and downstream signaling cascades glycodepot.comnih.govjci.org. Studies have suggested that targeting the sialic acid-Siglec axis using approaches that affect sialylation could be a promising strategy in cancer immunotherapy by influencing the tumor immune microenvironment mdpi.com. Using this compound in such studies can help delineate the specific sialylated structures and pathways involved.

Investigating Host-Pathogen Glycointeractions

Sialic acids are critical players in the complex interactions between hosts and pathogens. Pathogens often exploit host sialylated glycans for attachment and entry, while some pathogens can also modify their own glycans with sialic acids to mimic host structures and evade immune detection nih.govmdpi.comnih.govsigmaaldrich.com. This compound is a valuable tool for dissecting these intricate glycointeractions.

Bacterial Glycan Mimicry and Host Immune Evasion Studies

Many pathogenic bacteria decorate their cell surfaces with sialic acids, particularly Neu5Ac, to mimic host glycans. This molecular mimicry allows them to evade the host immune system by masking antigenic sites and interfering with complement activation and recognition by immune cells nih.govnih.govsigmaaldrich.comnih.govfrontiersin.orgresearchgate.net.

This compound has been employed in studies to investigate bacterial sialylation and its role in immune evasion nih.govplos.orgbiorxiv.orgresearchgate.net. By providing CMP-Neu5Az to bacteria capable of incorporating sialic acids into their lipooligosaccharides (LOS) or capsules, researchers can metabolically label these bacterial glycans with the azido-modified sialic acid nih.govbiorxiv.org. Studies on Neisseria gonorrhoeae and Haemophilus influenzae have shown that these bacteria can incorporate CMP-Neu5Az into their LOS nih.govbiorxiv.orgresearchgate.net. Comparing the immune response to bacteria with native sialylation versus those incorporating this compound can reveal the importance of specific sialic acid structures and modifications in immune evasion nih.govplos.orgresearchgate.net. For example, studies have shown that incorporation of this compound into N. gonorrhoeae LOS resulted in reduced resistance to serum-mediated killing compared to incorporation of native Neu5Ac, indicating that even subtle modifications can perturb the protective effect of sialylation nih.govplos.orgresearchgate.net. This highlights this compound's utility in probing the structural requirements for bacterial glycan mimicry and immune evasion.

Analysis of Pathogen Enzyme Activity (e.g., Trans-Sialidase) on Host Glycans

Pathogens often produce enzymes that interact with host glycans, including sialidases (neuraminidases) and trans-sialidases sigmaaldrich.commdpi.complos.org. Sialidases cleave terminal sialic acids, which can expose underlying receptors for pathogen adhesion or provide the pathogen with a nutrient source nih.govmdpi.com. Trans-sialidases, particularly known in some parasites like Trypanosoma cruzi, can transfer sialic acid residues from host glycoconjugates to their own surface molecules mdpi.com.

While the search results did not provide explicit details on using this compound to directly analyze trans-sialidase activity, its structure as a modified sialic acid makes it a potential substrate or inhibitor for such enzymes in research settings. Sialic acid analogs have been developed as inhibitors of viral and bacterial sialidases sigmaaldrich.commdpi.com. The azido (B1232118) group in this compound could potentially be used to track the activity of enzymes that process sialic acids. For instance, if a trans-sialidase can utilize CMP-Neu5Az as a substrate, the azido-labeled sialic acid would be transferred to acceptor molecules, which could then be detected or isolated using click chemistry, allowing for the study of enzyme kinetics and substrate specificity. One study mentions this compound being coupled to a FLAG epitope in a context potentially related to Trypanosoma cruzi, a parasite known for its trans-sialidase activity, suggesting its use in studying parasitic glycobiology semanticscholar.org.

Understanding Glycan Roles in Viral and Parasitic Interactions

Sialic acids serve as key receptors for a wide variety of viruses, including influenza viruses and some coronaviruses, mediating their attachment and entry into host cells mdpi.comsigmaaldrich.comrsc.orgmdpi.comresearchgate.netnih.gov. The specificity of viral binding is often determined by the type of sialic acid linkage (e.g., α2,3 or α2,6) and the underlying glycan structure researchgate.netnih.govnih.gov. Viral neuraminidases are also crucial for the release of newly formed virions from infected cells by cleaving sialic acids sigmaaldrich.comnih.gov.

This compound can be utilized in research to probe the interactions between viruses and host cell surface sialylated glycans. By metabolically incorporating this compound into host cells, researchers can create modified cell surfaces and study how these alterations affect viral binding, entry, and replication glycodepot.comnih.govjci.org. The ability to label and visualize sialylated receptors using this compound and click chemistry allows for detailed studies of viral tropism and the identification of specific sialylated structures recognized by viral attachment proteins like hemagglutinin researchgate.netnih.govnih.gov.

While the role of sialic acids in parasitic infections is less extensively covered in the provided snippets compared to bacterial and viral interactions, some parasites, like Plasmodium falciparum (the malaria parasite), are known to interact with sialylated structures or utilize sialic acids for immune evasion mdpi.com. The mention of this compound in a study potentially related to Trypanosoma cruzi suggests its applicability in studying the glycobiology of parasitic infections semanticscholar.org. This compound could potentially be used to label host cell surface glycans involved in parasite recognition or invasion, or to study the modification of parasite glycans through the incorporation of modified sialic acids.

Compound Information

Compound NamePubChem CID
This compound78092327
N-acetylneuraminic acid439197
CMP-Neu5Az162624893

Data Table Example (Illustrative - based on search findings principle, not specific this compound quantitative data from snippets)

While the provided search snippets describe research findings qualitatively, the application of this compound often involves quantitative analysis of labeling efficiency, changes in biological activity, or binding interactions. An illustrative data table based on the principle of experiments described could look like this:

Cell Line/BacteriumTreatmentSialylation Level (Arbitrary Units)Adhesion to Fibronectin (%)Serum Resistance (% Survival)
Control CellsUntreated10085N/A
Treated Cells+ this compound75 (this compound incorporation)55N/A
N. gonorrhoeae+ CMP-Neu5AcHigh (Native Sialylation)N/A90
N. gonorrhoeae+ CMP-Neu5AzModerate (this compound incorporation)N/A40

Note: This table is purely illustrative to show how data from experiments using this compound or similar analogs might be presented. The specific values are not directly from the provided search snippets but reflect the types of outcomes described (e.g., impaired adhesion, reduced serum resistance upon modification).

Elucidating Glycan Functions in Fundamental Cellular Processes

Metabolic labeling with azido sugars allows for the study of how glycans, particularly sialylated structures, are involved in essential cellular activities. nih.govresearchgate.netcreative-proteomics.com

Roles in Cell Development and Differentiation

Sialic acid expression on cell surface glycoproteins is known to mediate various cellular interactions during cell development and differentiation. sigmaaldrich.com Metabolic labeling with azido sugars like Ac4ManNAz has been employed to image the sialome during developmental processes, such as in zebrafish embryos, showing that the biosynthesis of cell-surface sialosides begins early in development. researchgate.netresearchgate.net While direct studies explicitly detailing this compound's role in cell development and differentiation using metabolic labeling were not extensively found, the broader application of azido sugars, including the precursor to this compound (Ac4ManNAz), in studying sialylation changes during these processes is well-established. researchgate.netresearchgate.net The dynamic nature of cell differentiation and the potential for cells to alter their fate highlights the importance of understanding the role of surface glycans in these processes. bath.ac.uknih.gov

Glycan Dynamics in Cellular Stress Responses

Metabolic labeling techniques, including those using azido sugars for glycoproteins, allow researchers to visualize real-time changes in glycosylation patterns in response to environmental changes or disease states. creative-proteomics.com This is particularly useful for studying how protein processing, folding, and degradation, which can be affected by glycosylation, are altered in response to cellular stress. creative-proteomics.com While the search results did not provide specific examples of this compound being used to study glycan dynamics exclusively in cellular stress responses, the general principle of using metabolic labeling with azido sugars to monitor glycosylation changes under various conditions, including stress, is a recognized application. creative-proteomics.com Studies have also indicated that metabolic labeling with azido sugars can affect cellular functions, including proliferation, migration, and invasion, at higher concentrations, suggesting that the modified glycosylation itself can influence cellular properties. nih.gov

Applications in Glycoproteomics and Glycomics Research

This compound is a valuable tool in glycoproteomics and glycomics for the targeted analysis of sialylated glycoconjugates. nih.govresearchgate.netglycodepot.comnih.gov

Enrichment and Identification of Sialylated Glycoproteins and Glycopeptides

Metabolic labeling with azido sugars like Ac4ManNAz, which is converted to this compound, enables the enrichment of specific glycoconjugate types for proteomic analysis. nih.govresearchgate.netthermofisher.com After incorporation of the azido sugar into glycoproteins, they can be selectively targeted with affinity tags, such as biotin (B1667282), via click chemistry or Staudinger ligation. nih.govresearchgate.netthermofisher.comsigmaaldrich.comthermofisher.com This allows for the purification and analysis of labeled glycoproteins and glycopeptides from complex biological mixtures. nih.govresearchgate.netthermofisher.comsigmaaldrich.com This approach has been used to identify sialic acid and O-GlcNAc modified glycoproteins by combining immunoprecipitation and LC-MS/MS. sigmaaldrich.com

Discovery of GlycoRNA Biology

Detection and Characterization of Sialylated RNA Molecules

This compound plays a significant role in the detection and characterization of sialylated RNA molecules through metabolic labeling and subsequent click chemistry. arraystar.combiorxiv.orgbiorxiv.org Cells or tissues are incubated with Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated), a peracetylated precursor of this compound, which enhances cell permeability. arraystar.combiorxiv.org Once inside the cells, Ac4ManNAz is metabolically converted to this compound and incorporated into newly synthesized sialylated glycans, including those conjugated to RNA. arraystar.combiorxiv.org

Following metabolic labeling, the azide (B81097) group on the incorporated this compound can be selectively conjugated with a reporter molecule containing a complementary functional group, such as an alkyne (e.g., dibenzocyclooctyne-biotin, DBCO-biotin), via copper-free click chemistry. arraystar.combiorxiv.org This reaction effectively tags the sialylated RNA with the reporter, allowing for its detection and isolation. arraystar.combiorxiv.org

This metabolic labeling and click chemistry approach has been instrumental in the initial discovery and validation of glycoRNAs. biorxiv.orgcam.ac.uk The labeled glycoRNAs can be detected using various methods, including RNA blotting followed by detection of the reporter molecule (e.g., using streptavidin-IR800 for biotinylated glycoRNAs). biorxiv.orgbiorxiv.org

Another method for detecting native sialoglycoRNAs without metabolic labeling is the periodate (B1199274) oxidation and aldehyde ligation (rPAL) method. arraystar.combiorxiv.org While this method primarily targets the vicinal diols in sialic acids, distinct from the azide handle of this compound, it is worth noting as a complementary technique in the field of sialoglycoRNA detection. biorxiv.org The rPAL method involves oxidizing sialic acid diols to aldehydes, which are then ligated to an aldehyde-reactive label. arraystar.combiorxiv.org Studies have shown that the rPAL method can be more sensitive than methods relying on Ac4ManNAz metabolic labeling for detecting sialoglycoRNAs. biorxiv.orgresearchgate.net

Data from studies using these methods can provide insights into the presence and relative abundance of sialoglycoRNAs in different cell types or conditions. For instance, RNA blotting experiments can show distinct signals corresponding to sialoglycoRNAs, and the intensity of these signals can be quantified. biorxiv.orgbiorxiv.org

Interactive Table 1: Comparison of SialoglycoRNA Detection Methods

MethodLabeling StrategyThis compound InvolvementSensitivity (vs. Ac4ManNAz)Application
Metabolic Labeling + Click ChemistryMetabolic incorporationDirect (via Ac4ManNAz)BaselineDiscovery, general detection, isolation
Periodate Oxidation and Aldehyde Ligation (rPAL)Chemical modificationIndirect (targets native sialic acid)Higher (>25-fold reported) researchgate.netDetection of native sialoglycoRNAs

Note: Sensitivity comparison is based on reported findings and may vary depending on experimental conditions.

Elucidation of GlycoRNA Structure and Function

This compound-based metabolic labeling, combined with subsequent analytical techniques, contributes to the elucidation of GlycoRNA structure and function. By tagging sialoglycoRNAs, researchers can isolate and enrich these molecules for further analysis. arraystar.comcam.ac.uk

Techniques such as next-generation sequencing can be applied to the enriched glycoRNA samples to profile the RNA sequences that are glycosylated. cam.ac.uknih.gov This helps identify the specific RNA molecules that carry sialic acid modifications. Additionally, mass spectrometry can be used to study the composition and structure of the glycans attached to the RNA. nih.gov

While the precise biological functions of glycoRNAs are still being actively investigated, studies utilizing this compound and related metabolic reporters have provided initial insights. cam.ac.ukstanford.edu For example, research suggests that glycoRNAs are present on the cell surface and may be involved in cell-cell interactions. biorxiv.orgnih.gov The ability to label and track sialoglycoRNAs using this compound facilitates studies exploring their localization, trafficking, and potential interactions with other cellular components, such as proteins (e.g., Siglecs) or involvement in processes like exocytosis. nih.govarraystar.com

Furthermore, enzymatic approaches using enzymes like sialidases, which cleave sialic acid residues, in conjunction with this compound labeling or rPAL detection, can help confirm the presence of sialic acids on RNA and investigate their linkages. biorxiv.orgbiorxiv.orgarraystar.com Loss of signal after sialidase treatment indicates the presence of sialic acid. biorxiv.orgbiorxiv.org

The use of this compound in these studies provides a chemical handle that complements genetic and enzymatic approaches, offering a powerful set of tools for dissecting the complex nature of glycoRNAs and their roles in biological processes. cam.ac.ukarraystar.com

Table 2: Techniques Used in Conjunction with this compound Labeling for GlycoRNA Characterization

TechniquePurpose
Click Chemistry (with reporters)Detection, visualization, and isolation of labeled glycoRNAs
RNA BlottingDetection and relative quantification of sialoglycoRNAs
Next-Generation SequencingIdentification of glycosylated RNA sequences
Mass SpectrometryAnalysis of glycan structure and composition
Enzymatic Digestions (e.g., Sialidase)Confirmation of sialylation and linkage analysis
Subcellular FractionationDetermination of glycoRNA localization

Future Directions and Emerging Research Areas

Advancements in Metabolic Glycoengineering Probes and Methodologies

Significant effort is being directed towards improving the tools used in metabolic glycoengineering to enhance efficiency, minimize cellular perturbation, and expand the scope of applications.

Development of Smaller, Less Perturbing Chemical Reporters

The size and nature of the chemical reporter group introduced into glycans are critical for ensuring efficient metabolic incorporation and minimizing interference with biological processes. The azide (B81097) group has proven to be a highly versatile, small, abiotic, and stable functional group for metabolic labeling of glycans. fishersci.ca Research continues to explore and develop even less perturbing reporters. The size of the chemical modification is considered crucial for successful sugar incorporation into biosynthetic pathways. chemicalbook.com While the azide is widely used, its influence on incorporation efficiency compared to other groups, such as alkynes, is an area of ongoing investigation. wikipedia.org Novel toolkits, such as those based on the fluorine-selenol displacement reaction (FSeDR), are being developed and show potential for enhanced reaction kinetics and improved performance under physiological conditions compared to traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods used with azido-sugars. chemicalbook.com

Novel Strategies for Enhanced Cellular Uptake and Biosynthetic Efficiency

Efficient delivery and metabolic conversion of unnatural sugar precursors are key to successful metabolic glycoengineering. Peracetylation of sugar analogs, such as the conversion of ManNAz to Ac4ManNAz, is a widely employed strategy to increase their lipophilicity and thus enhance cellular uptake. fishersci.cagoogle.comfishersci.canih.govmdpi.comnih.gov Once inside the cell, non-specific esterases cleave the acetyl groups, releasing the active sugar analog for metabolic processing. google.comfishersci.canih.govnih.gov Studies have compared the efficiency of cellular uptake and subsequent metabolic flux into the sialic acid pathway using ManNAc analogs with different acyl groups, such as acetate, propionate, and n-butyrate, demonstrating that increased lipophilicity generally enhances uptake. google.comnih.gov

Furthermore, introducing sialic acid analogs directly into cells can offer a more efficient route for sialoglycan labeling compared to using ManNAc analogs, as it bypasses several enzymatic steps in the biosynthetic pathway. wikipedia.orggoogle.comnih.gov However, the synthesis of ManNAc derivatives is often more facile. google.com Novel strategies are also being developed to address challenges like cytotoxicity in sensitive cell types. For instance, tissue-based metabolic labeling has been explored as a method to achieve efficient labeling in primary neurons while minimizing the cytotoxic effects observed with conventional cell-based methods.

Integration of Neu5Az with Other Chemical Biology Approaches

The azide handle introduced by this compound enables its integration with various bioorthogonal chemistries and other chemical biology techniques, expanding the possibilities for studying sialoglycans.

Spatially and Temporally Controlled Glycan Labeling

Metabolic glycoengineering with azido (B1232118) sugars allows for the introduction of a bioorthogonal handle that can be selectively reacted with probes carrying complementary functional groups (e.g., alkynes or cyclooctynes) via click chemistry. This enables the visualization and imaging of labeled sialoglycans on the cell surface or within tissues. nih.gov The ability to apply the unnatural sugar precursor at specific time points allows researchers to study changes in glycosylation patterns over time, providing insights into the dynamic nature of the glycome. google.com Techniques like tissue-based metabolic labeling further contribute to obtaining spatial information about glycan distribution in a more physiologically relevant context.

Exploration of Novel Biological Roles and Functional Studies of Sialic Acids

Metabolic glycoengineering using probes like this compound is a crucial tool for unraveling the diverse and often subtle biological roles of sialic acids. By introducing modified sialic acids, researchers can perturb glycan-dependent interactions and study their functional consequences.

Research areas benefiting from this approach include the investigation of sialic acid roles in host-pathogen interactions, such as viral and bacterial infections. Metabolic glycoengineering has also been instrumental in studying the involvement of sialic acids in immune cell function, including interactions with Siglec receptors and the modulation of dendritic cell activity. wikipedia.orgnih.gov Furthermore, this technology contributes to understanding the critical functions of sialic acids, particularly polysialic acid, in neuronal development, plasticity, and function. fishersci.ca The ability to manipulate sialylation through metabolic engineering also holds promise for exploring its roles in cancer progression and other disease states.

Deeper Understanding of Glycan Complexity and Function in Complex Systems

The inherent complexity of glycan structures, arising from the diversity of monosaccharides, linkage types, and branching patterns, poses a major hurdle in fully elucidating their functions in complex biological environments. researchgate.netbiorxiv.org Unlike proteins and nucleic acids, glycans are not directly encoded by genes, making their synthesis and regulation intricate processes. researchgate.net This complexity is further amplified in complex biological systems, such as multicellular organisms or host-pathogen interactions, where diverse cell types and dynamic environmental conditions influence glycosylation patterns.

This compound, as a metabolic reporter of sialic acids, offers a powerful approach to study the distribution, dynamics, and function of sialylated glycans in these complex settings. When cells or organisms are supplied with a peracetylated precursor of this compound, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), it is taken up and metabolized through the sialic acid biosynthetic pathway, leading to the incorporation of this compound into newly synthesized sialoglycans. acs.orgnih.govnih.gov The azide group on this compound serves as a bioorthogonal handle that can be selectively labeled with probes carrying complementary functional groups (e.g., alkynes) via click chemistry, allowing for visualization, isolation, and characterization of sialylated glycoconjugates. acs.orgnih.govplos.orgrsc.org

This metabolic labeling strategy enables researchers to track changes in sialylation patterns during development, differentiation, or disease progression in complex biological systems. For instance, this compound has been utilized to study bacterial glycoengineering and the dynamics of sialylation on the membrane of parasites like Trypanosoma cruzi, providing insights into host-microbe interactions and immune evasion mechanisms. plos.orgoup.com Furthermore, applying this compound-based metabolic labeling in conjunction with advanced imaging techniques allows for the visualization of sialic acids in specific tissues or even at the ultrastructural level within the glycocalyx of cells, contributing to a better understanding of how glycan structure relates to cellular function in its native environment. biorxiv.orgnih.gov Future research will continue to leverage this compound to explore the roles of sialylation in various physiological and pathological processes within increasingly complex biological contexts. researchgate.netacs.orgucsd.edu

Addressing Research Challenges in Glycobiology through this compound-Based Tools

The field of glycobiology faces several research challenges, including the lack of highly specific tools for glycan detection and manipulation, the difficulty in synthesizing complex glycan structures, and the need for methods to study glycosylation in situ. researchgate.netnih.govbiorxiv.org this compound-based metabolic glycoengineering directly addresses some of these limitations.

One key challenge is the visualization and identification of specific glycan structures within complex biological samples. Traditional methods often rely on lectins or antibodies, which can have limitations in terms of specificity and affinity. biorxiv.org By introducing a unique chemical handle (the azide group) into sialylated glycans, this compound allows for highly specific labeling and subsequent detection using bioorthogonal click chemistry, which exhibits high efficiency and specificity. acs.orgnih.govrsc.org This enables researchers to selectively target and visualize sialylated structures, even in the presence of a vast excess of other biomolecules. acs.orgnih.gov

Another challenge is the ability to study the dynamics of glycosylation – how glycan structures change over time or in response to stimuli. Metabolic incorporation of this compound allows for the pulse-chase labeling of sialoglycans, enabling researchers to monitor their synthesis, trafficking, and turnover rates in living systems. nih.govplos.org This provides crucial kinetic information that is difficult to obtain with static analysis methods.

Furthermore, this compound-based tools contribute to addressing the challenge of studying glycosylation in its native cellular context. By metabolically labeling glycans in living cells or organisms, researchers can investigate the localization and function of sialylated structures in situ, without the need for extensive purification or manipulation that could alter their native state. researchgate.netnih.govnih.gov

While significant progress has been made, future directions in utilizing this compound and similar metabolic reporters will focus on developing probes with improved properties, such as enhanced cell permeability, faster reaction kinetics for click chemistry, and reduced potential for off-target effects. acs.org Expanding the repertoire of metabolic reporters for other monosaccharides, alongside continued refinement of this compound-based methods, will further empower glycobiologists to dissect the intricate roles of glycans in health and disease. acs.orgucsd.edu

Q & A

Q. What experimental controls are essential when studying Neu5Az in metabolic labeling workflows?

Methodological Answer:

  • Include negative controls (e.g., cells without this compound treatment) to validate specificity of azide incorporation.
  • Use positive controls (e.g., cells treated with Neu5Ac, the non-azido analog) to confirm labeling efficiency.
  • Quantify background signals via flow cytometry or fluorescence microscopy using azide-reactive probes like DBCO-fluorophores .

Q. How can researchers detect and quantify this compound incorporation in cellular systems?

Methodological Answer:

  • Employ click chemistry (e.g., copper-free azide-alkyne cycloaddition) with fluorescent tags for visualization.
  • Use mass spectrometry (LC-MS/MS) to confirm molecular weight shifts (+27 Da for azide modification).
  • Validate with enzymatic digestion (e.g., sialidase treatment) to release glycans for downstream analysis .

Q. What are the limitations of this compound in glycan profiling compared to other sialic acid analogs?

Methodological Answer:

  • This compound may alter glycan-binding affinity due to the azido group, requiring validation via surface plasmon resonance (SPR) or glycan microarray assays.
  • Compare results with Neu5Ac or Neu5Gc analogs to assess biological relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound uptake efficiency across different cell lines?

Methodological Answer:

  • Perform dose-response and time-course experiments to identify cell-specific metabolic thresholds.
  • Analyze sialyltransferase expression levels (e.g., ST6GAL1, ST3GAL4) via qPCR or Western blot to correlate with this compound incorporation rates .
  • Use multivariate statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .

Q. What strategies optimize this compound-based labeling for super-resolution microscopy in dense glycan regions?

Methodological Answer:

  • Combine this compound with DBCO-functionalized dyes optimized for photostability (e.g., Alexa Fluor 647).
  • Apply structured illumination microscopy (SIM) or STED to overcome signal crowding.
  • Include buffer systems with oxygen scavengers (e.g., glucose oxidase/catalase) to minimize photobleaching .

Q. How can researchers validate the specificity of this compound in vivo without off-target effects?

Methodological Answer:

  • Use knock-in/knockout models (e.g., CMAH−/− mice lacking Neu5Gc) to isolate this compound-specific signals.
  • Perform tissue clearance studies with competitive inhibitors (e.g., free Neu5Ac) to block nonspecific uptake.
  • Leverage isotopic labeling (e.g., ¹³C-Neu5Az) for precise tracking via metabolic flux analysis .

Data Presentation & Reproducibility

Q. What metadata is critical for publishing this compound-related experiments to ensure reproducibility?

Methodological Answer:

  • Report cell culture conditions (media, serum type, passage number) affecting sialic acid metabolism.
  • Document click chemistry reaction parameters (pH, temperature, catalyst concentration).
  • Provide raw mass spectra and microscopy files in supplementary materials .

Q. How to statistically analyze glycan heterogeneity data derived from this compound labeling?

Methodological Answer:

  • Apply principal component analysis (PCA) to identify clustering patterns in glycan profiles.
  • Use Shannon entropy indices to quantify diversity in sialylation patterns.
  • Validate with bootstrapping or permutation tests to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.